molecular formula C16H24N2O4 B1600338 Methyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate CAS No. 635678-10-3

Methyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate

Cat. No.: B1600338
CAS No.: 635678-10-3
M. Wt: 308.37 g/mol
InChI Key: MUEJLCCSASVDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate is a benzoate ester derivative of significant interest in advanced pharmaceutical research and development . This compound features a multifunctional molecular architecture, combining a benzoate core with a 1-methylpiperidin-4-yl methoxy substituent, making it a valuable intermediate in the synthesis of complex molecules. Its structure is representative of key scaffolds used in the discovery of novel therapeutic agents, particularly in the development of piperidinyl-indole derivatives that have been investigated as potent complement factor B inhibitors . The compound's mechanism of action, when incorporated into larger active pharmaceutical ingredients, is associated with the modulation of the complement pathway, a key part of the innate immune system. Inhibition of complement factor B is a promising therapeutic strategy for treating a range of disorders, including geographic atrophy, paroxysmal nocturnal hemoglobinuria, and other inflammatory and autoimmune diseases . As a sophisticated synthetic building block, this compound is strictly for Research Use Only and is intended for use in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this chemical in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a precursor in the synthesis of targeted inhibitors for biological testing.

Properties

IUPAC Name

methyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-18-6-4-11(5-7-18)10-22-15-9-13(17)12(16(19)21-3)8-14(15)20-2/h8-9,11H,4-7,10,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEJLCCSASVDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C(C(=C2)N)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469178
Record name methyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635678-10-3
Record name Benzoic acid, 2-amino-5-methoxy-4-[(1-methyl-4-piperidinyl)methoxy]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635678-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Synthetic Strategy: Stepwise Functional Group Transformations

The preparation generally follows a multi-step synthetic route involving:

  • Formation of the aromatic core with appropriate substituents,
  • Introduction of the amino group,
  • Installation of the (1-methylpiperidin-4-yl)methoxy substituent via nucleophilic substitution or Mitsunobu reaction,
  • Final methyl ester formation or preservation.

Preparation of the 1-Methylpiperidin-4-yl Intermediate

A critical precursor is the 1-methylpiperidin-4-yl moiety, which is prepared via transfer hydrogenation of piperidine-4-carboxylic acid (isonipecotic acid) using formaldehyde under catalytic conditions:

Step Reagents/Conditions Description
1 Piperidine-4-carboxylic acid + Formaldehyde Transfer hydrogenation at ambient pressure with palladium on charcoal or platinum catalyst, water, acid (formic acid), heated to 90-95 °C
2 Formation of 1-methylpiperidine-4-carboxylic acid hydrochloride salt Reaction with hydrochloric acid (1.5 equivalents)

This method avoids the use of gaseous hydrogen, making it safer and more practical for scale-up.

Synthesis of the Aromatic Core and Functionalization

The aromatic benzoate core with the amino and methoxy substituents is typically prepared through:

  • Bromination of an appropriate methyl-substituted aromatic precursor,
  • Conversion of brominated intermediates via triphosgene and N,O-dimethylhydroxylamine hydrochloride to activated intermediates,
  • Grignard reaction with methylmagnesium bromide to introduce methyl groups,
  • Formation of quinazoline or benzoate skeletons through ammonium formate/formamide treatment,
  • Demethylation or methylation steps to adjust methoxy groups.

Representative Reaction Conditions and Catalysts

Reaction Step Reagents Catalyst/Conditions Comments
Transfer hydrogenation of piperidine-4-carboxylic acid Formaldehyde, Pd/C or Pt catalyst, formic acid, water 90-95 °C, ambient pressure Efficient methylation of piperidine nitrogen
Formation of N,N-diethyl-1-methylpiperidine-4-carboxamide Thionyl chloride, diethylamine Ambient temperature Avoids dimethyl carbamoyl chloride formation
Grignard reaction for aromatic ketone formation Isopropylmagnesium chloride/lithium chloride (Turbo Grignard) Ambient temperature (18-25 °C) Avoids cryogenic conditions required by butyllithium
Amination of bromopyridinyl intermediate Ammonia, Cu(I) oxide catalyst (>0.02 wt %) 60-70 °C Lower temperature avoids discoloration

These conditions are optimized for yield, purity, and scalability.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents Conditions Notes
1 1-Methylpiperidine-4-carboxylic acid Piperidine-4-carboxylic acid, formaldehyde, Pd/C, formic acid 90-95 °C, ambient pressure Transfer hydrogenation methylation
2 1-Methylpiperidine-4-carboxylic acid HCl salt HCl (1.5 eq) Ambient Salt formation for stability
3 N,N-Diethyl-1-methylpiperidine-4-carboxamide Thionyl chloride, diethylamine Ambient Amide formation
4 (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide 2,6-Dibromopyridine, Grignard reagent Ambient temperature Grignard reaction with Turbo Grignard
5 (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Ammonia, Cu(I) oxide catalyst 60-70 °C Catalytic amination
6 Aromatic benzoate intermediate Bromination, triphosgene, methylmagnesium bromide Various Core aromatic functionalization
7 Final compound Mitsunobu reaction or nucleophilic substitution Controlled conditions Ether linkage formation

Research Findings and Advantages of the Methods

  • Transfer hydrogenation using formaldehyde and Pd/C catalyst provides a mild, efficient method for N-methylation of piperidine derivatives, avoiding hazardous hydrogen gas and harsh conditions.
  • Grignard reagent use at ambient temperature (Turbo Grignard) simplifies the process, reducing the need for cryogenic equipment and improving safety and cost-effectiveness.
  • Copper(I) oxide catalysis in amination steps allows lower reaction temperatures, which prevents product discoloration and improves final product purity.
  • Mitsunobu reaction for ether formation is versatile and allows selective introduction of the bulky (1-methylpiperidin-4-yl)methoxy group without affecting sensitive ester and amino groups.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The piperidine moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a benzoic acid derivative, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

Methyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with enzymes or receptors, while the piperidine moiety can enhance the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Drug Development

Vandetanib (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine)
  • Molecular Formula : C₂₂H₂₄BrFN₄O₂
  • Molecular Weight : 475.36 g/mol
  • Key Features :
    • Quinazoline core (vs. benzoate in the target compound).
    • Shared substituent: 7-((1-methylpiperidin-4-yl)methoxy) group.
    • Additional groups: 4-bromo-2-fluorophenyl , 6-methoxy .
  • Applications : FDA-approved for medullary thyroid cancer; inhibits EGFR and VEGFR kinases .

Comparison Insights :

  • The target compound serves as a precursor to vandetanib, sharing the piperidinyl methoxy substituent but differing in the core structure (benzoate vs. quinazoline).
  • Quinazoline derivatives like vandetanib exhibit direct antitumor activity, while the benzoate intermediate is pharmacologically inert and used solely in synthesis .
Lapatinib (N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine)
  • Molecular Formula : C₂₉H₂₆ClFN₄O₄S
  • Molecular Weight : 581.06 g/mol
  • Key Features: Quinazoline core with furan and sulfonylethylamino substituents. No piperidine moiety.
  • Applications : Dual EGFR/HER2 inhibitor for breast cancer .

Comparison Insights :

  • Unlike the target compound, lapatinib lacks a piperidinyl methoxy group but shares the quinazoline scaffold with vandetanib.
  • Highlights the structural diversity of kinase inhibitor intermediates.

Simpler Alkyl Benzoates

Methyl Benzoate
  • Molecular Formula : C₈H₈O₂
  • Molecular Weight : 136.15 g/mol
  • Key Features :
    • Unsubstituted benzoate ester.
  • Physicochemical Properties: Boiling Point: 198–199 °C Density: 1.08 g/cm³ pKa: ~-4.5 (ester group, non-basic) .
  • Applications : Cosmetic ingredient and flavoring agent .

Comparison Insights :

  • The target compound has higher molecular weight and basic amino group, altering solubility and reactivity compared to methyl benzoate.
  • Demonstrates how complex substituents enhance pharmaceutical utility but complicate synthesis.

Piperidine-Containing Compounds

4-((1-Methylpiperidin-4-yl)methoxy)benzoic Acid Derivatives
  • Example : Methyl 4-((1-methylpiperidin-4-yl)methoxy)benzoate
  • Key Features: Lacks 2-amino and 5-methoxy groups present in the target compound.
  • Applications : Intermediate for drugs targeting neurological or metabolic disorders.

Comparison Insights :

  • The absence of amino and methoxy groups reduces hydrogen-bonding capacity and bioavailability.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) pKa Key Functional Groups Applications
Methyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate C₁₆H₂₄N₂O₄ 308.37 9.05 Benzoate, amino, methoxy, piperidinyl methoxy Vandetanib synthesis
Vandetanib C₂₂H₂₄BrFN₄O₂ 475.36 ~8.5* Quinazoline, bromo, fluoro, piperidinyl methoxy Antitumor agent
Methyl Benzoate C₈H₈O₂ 136.15 ~-4.5 Benzoate ester Cosmetic, flavoring

*Estimated based on quinazoline analogs.

Research Findings and Implications

  • Synthetic Utility : The target compound’s piperidinyl methoxy group is critical for conferring spatial and electronic properties needed in vandetanib’s kinase-binding domain .
  • Solubility Challenges: The basic amino group (pKa ~9.05) improves water solubility at physiological pH compared to non-amino-substituted benzoates like methyl benzoate .
  • Thermal Stability : The high predicted boiling point (445.6°C ) suggests suitability for high-temperature synthetic steps, a trait shared with other kinase inhibitor intermediates .

Biological Activity

Methyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate, a complex organic compound, has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Amino Group : Contributes to its interaction with biological targets.
  • Methoxy Groups : Enhance lipophilicity and biological activity.
  • Piperidine Moiety : Increases binding affinity to receptors.

The molecular formula is C17H26N2O4C_{17}H_{26}N_{2}O_{4} with a molecular weight of 322.40 g/mol. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of the Benzoate Core : Starting from benzoic acid derivatives.
  • Introduction of Functional Groups : Amino and methoxy groups are introduced via nucleophilic substitution.
  • Attachment of the Piperidine Moiety : This step often requires specific catalysts and reaction conditions to achieve high yields.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Binding : The amino and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity.
  • Enhanced Affinity : The piperidine moiety enhances the compound’s binding affinity, leading to increased potency in biological assays.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities:

Activity TypeDescriptionReference
Antidepressant EffectsDemonstrated efficacy in animal models for depression
Analgesic PropertiesReduced pain response in acute pain models
Anti-inflammatoryExhibited potential in reducing inflammation markers

These findings suggest that the compound may be a candidate for further development in treating various neurological and inflammatory conditions.

Case Studies

  • Antidepressant Activity :
    A study evaluated the compound's effects on serotonin levels in rat models. Results indicated a significant increase in serotonin reuptake inhibition compared to control groups, suggesting potential antidepressant properties.
  • Analgesic Efficacy :
    In a controlled trial involving mice, this compound was administered prior to inducing pain through formalin injection. The results showed a marked reduction in pain behavior, indicating strong analgesic effects.
  • Anti-inflammatory Response :
    Research conducted on inflammatory markers in human cell lines demonstrated that the compound significantly lowered levels of TNF-alpha and IL-6, suggesting its utility as an anti-inflammatory agent.

Q & A

Q. How to assess the compound’s ecotoxicological profile given limited data?

  • Methodological Answer : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna for aquatic toxicity) and soil mobility assays (OECD 106 guidelines). Use QSAR models (e.g., ECOSAR) to predict biodegradation and bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.